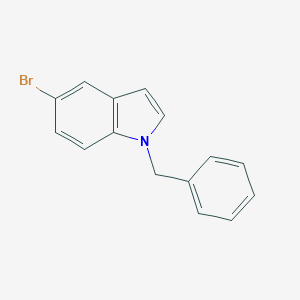

1-benzyl-5-bromo-1H-indole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 143237. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

1-benzyl-5-bromoindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrN/c16-14-6-7-15-13(10-14)8-9-17(15)11-12-4-2-1-3-5-12/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQXJFUYUNHLBGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC3=C2C=CC(=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10301419 | |

| Record name | 1-benzyl-5-bromo-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10301419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10075-51-1 | |

| Record name | 1-Benzyl-5-bromoindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10075-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 143237 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010075511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10075-51-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143237 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-benzyl-5-bromo-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10301419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-benzyl-5-bromo-1H-indole

This document provides a comprehensive technical guide for the synthesis of 1-benzyl-5-bromo-1H-indole, a key intermediate in the development of various biologically active molecules. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Reaction Principle

The synthesis of this compound is achieved through the N-alkylation of 5-bromoindole. This reaction proceeds via a nucleophilic substitution mechanism. A base is utilized to deprotonate the nitrogen atom of the indole ring, forming a nucleophilic indolide anion. This anion subsequently attacks the electrophilic carbon of benzyl bromide, resulting in the formation of the desired N-alkylated product and a salt byproduct.[1] The choice of base and solvent is crucial for the success of this reaction, with polar aprotic solvents generally favoring N-alkylation.[2]

Quantitative Data Summary

The following table summarizes the key quantitative data for the N-benzylation of 5-bromoindole.

| Reagent/Parameter | Molar Equivalent/Value | Notes |

| 5-Bromoindole | 1.0 eq | Starting material |

| Base (e.g., NaH, KOH) | 1.2 - 4.0 eq | Sodium hydride (60% dispersion in oil) or Potassium hydroxide can be used.[1][3] |

| Benzyl Bromide | 1.1 - 2.0 eq | Alkylating agent.[1][3] |

| Solvent | Anhydrous DMF or DMSO | Polar aprotic solvents are preferred.[1][3] |

| Reaction Temperature | 0 °C to room temperature | Initial deprotonation is often carried out at 0 °C.[1] |

| Reaction Time | 2 - 12 hours | Monitored by Thin Layer Chromatography (TLC).[1] |

Experimental Protocol

This section details the methodology for the synthesis of this compound.

Materials and Reagents:

-

5-Bromoindole

-

Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium hydroxide (KOH)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Benzyl bromide

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Water

-

Brine (saturated aqueous NaCl solution)

-

Diethyl ether or Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄) or Calcium chloride (CaCl₂)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for elution

Procedure 1: Using Sodium Hydride in DMF[1]

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromoindole (1.0 eq) and anhydrous DMF. Stir the mixture until the 5-bromoindole is fully dissolved.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30-60 minutes.

-

Alkylation: Slowly add benzyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Dilute the mixture with water.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

-

Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure 1-benzyl-5-bromoindole.

Procedure 2: Using Potassium Hydroxide in DMSO[3]

-

Reaction Setup: In a flask equipped with a magnetic stirrer, add dimethyl sulfoxide (DMSO) and crushed potassium hydroxide (approx. 4.0 eq). Stir the mixture at room temperature for 5 minutes.

-

Addition of Indole: Add 5-bromoindole (1.0 eq) to the mixture and continue stirring for 45 minutes.

-

Alkylation: Add benzyl bromide (2.0 eq) to the reaction mixture and stir for an additional 45 minutes.

-

Work-up: Dilute the mixture with water.

-

Extraction: Extract the product with three portions of diethyl ether.

-

Washing and Drying: Wash each ether layer with three portions of water. Combine the organic layers and dry over calcium chloride.

-

Purification: Remove the solvent under reduced pressure. The excess benzyl bromide can be removed by distillation at reduced pressure. The residue is then distilled to yield the final product.

Visualizations

Reaction Pathway

Caption: N-alkylation of 5-bromoindole with benzyl bromide.

Experimental Workflow

Caption: General workflow for the synthesis of this compound.

References

Synthesis of 1-benzyl-5-bromo-1H-indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 1-benzyl-5-bromo-1H-indole, a key building block in medicinal chemistry and drug development. This document details established experimental protocols, presents a comparative analysis of reaction conditions, and illustrates the synthetic workflow, offering valuable insights for researchers engaged in the synthesis of indole derivatives.

Core Synthesis Principle

The synthesis of this compound from 5-bromoindole is achieved through a nucleophilic substitution reaction, specifically the N-alkylation of the indole ring. The reaction proceeds via the deprotonation of the nitrogen atom in the 5-bromoindole ring by a suitable base to form a nucleophilic indolide anion. This anion subsequently attacks the electrophilic benzylic carbon of benzyl bromide, leading to the formation of the desired N-benzylated product and a salt byproduct.[1] The choice of base and solvent system is critical in influencing the reaction efficiency and yield.

Comparative Analysis of Synthetic Protocols

The N-benzylation of 5-bromoindole can be effectively carried out using several different sets of reaction conditions. The following table summarizes quantitative data from established protocols, allowing for a direct comparison of key reaction parameters.

| Parameter | Protocol 1 | Protocol 2 | Protocol 3 (Adapted) |

| Starting Material | 5-Bromoindole | 5-Bromoindole | Indole-3-carbaldehyde |

| Alkylating Agent | Benzyl bromide | Benzyl bromide | Benzyl bromide |

| Base | Sodium Hydride (NaH) | Potassium Hydroxide (KOH) | Potassium Carbonate (K₂CO₃) |

| Solvent | Anhydrous DMF | Dimethyl Sulfoxide (DMSO) | Anhydrous DMF |

| Molar Equivalents | |||

| 5-Bromoindole | 1.0 eq | 1.0 eq | 1.0 eq |

| Benzyl bromide | 1.1 eq | 2.0 eq | 1.085 eq |

| Base | 1.2 eq (60% dispersion) | 4.0 eq | 1.4 eq (anhydrous) |

| Reaction Temperature | 0 °C to Room Temp. | Room Temperature | Reflux (90 °C) |

| Reaction Time | 2-12 hours | 1.5 hours | 6 hours |

| Reported Yield | Not explicitly stated for this specific reaction, but this is a standard high-yield method. | 85-89% (up to 97% for 1-benzylindole)[2] | 91%[3] |

| Reference | Benchchem[1] | Organic Syntheses[2] | RSC Publishing[3] |

Detailed Experimental Protocol: N-benzylation using Sodium Hydride in DMF

This section provides a detailed methodology for the synthesis of this compound using sodium hydride as the base in anhydrous dimethylformamide.

Materials and Reagents:

-

5-Bromoindole

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Benzyl bromide

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Hexanes

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromoindole (1.0 eq) and anhydrous DMF. Stir the mixture at room temperature until the 5-bromoindole is fully dissolved.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution. The addition should be done slowly to control the evolution of hydrogen gas. Allow the mixture to stir at 0 °C for 30-60 minutes.

-

Alkylation: Slowly add benzyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours.

-

Reaction Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, cool the mixture to 0 °C in an ice bath and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Dilute the mixture with water and transfer it to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford the pure this compound.[1]

Visualizing the Synthetic Process

To further clarify the experimental procedure and the underlying chemical transformation, the following diagrams have been generated.

Reaction Signaling Pathway

Caption: Reaction mechanism for the N-benzylation of 5-bromoindole.

Experimental Workflow

Caption: Step-by-step workflow for the synthesis of this compound.

References

An In-depth Technical Guide to 1-benzyl-5-bromo-1H-indole: Structure, Synthesis, and Biological Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-benzyl-5-bromo-1H-indole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details its chemical structure, CAS number, synthetic methodologies, and explores its burgeoning role in the development of novel therapeutic agents.

Chemical Structure and Properties

This compound is a derivative of indole, a bicyclic aromatic heterocycle. The structure is characterized by a benzyl group attached to the nitrogen atom of the indole ring and a bromine atom substituted at the 5th position.

CAS Number: 10075-51-1

Molecular Formula: C₁₅H₁₂BrN

Chemical Structure:

Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 286.17 g/mol | [1] |

| Melting Point | 90-94 °C | |

| Appearance | White to off-white crystalline powder | |

| Purity | ≥98% | [2] |

| SMILES | BrC1=CC=C2C(C=CN2CC3=CC=CC=C3)=C1 | [1] |

| InChI | 1S/C15H12BrN/c16-14-6-7-15-13(10-14)8-9-17(15)11-12-4-2-1-3-5-12/h1-10H,11H2 | [1] |

Synthesis Protocol

A plausible synthetic route to this compound involves the N-benzylation of 5-bromoindole. The following protocol is adapted from a general procedure for the benzylation of indole.[2]

Materials:

-

5-bromoindole

-

Benzyl bromide

-

Potassium hydroxide (KOH)

-

Dimethyl sulfoxide (DMSO)

-

Diethyl ether

-

Water

-

Calcium chloride (CaCl₂)

Equipment:

-

Erlenmeyer flask with a magnetic stirring bar

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a 500 mL Erlenmeyer flask, dissolve 26.0 g (0.399 mole) of potassium hydroxide in 200 mL of dimethyl sulfoxide with stirring at room temperature for 5 minutes.[2]

-

To this solution, add the appropriate molar equivalent of 5-bromoindole.

-

Continue stirring for 45 minutes.[2]

-

Add 34.2 g (0.200 mole) of benzyl bromide to the mixture and stir for an additional 45 minutes.[2]

-

Dilute the reaction mixture with 200 mL of water.[2]

-

Extract the aqueous mixture with three 100 mL portions of diethyl ether.[2]

-

Wash each ether extract with three 50 mL portions of water.[2]

-

Combine the organic layers and dry over anhydrous calcium chloride.[2]

-

Remove the diethyl ether using a rotary evaporator.[2]

-

The excess benzyl bromide can be removed by distillation under reduced pressure.[2]

-

The resulting residue, this compound, can be further purified by recrystallization from a suitable solvent such as ethanol.[2]

Biological and Therapeutic Potential

Derivatives of this compound have demonstrated significant potential as anticancer and antimicrobial agents. The core structure serves as a versatile scaffold for the development of novel therapeutic compounds.

Anticancer Activity

Numerous studies have highlighted the anti-proliferative effects of this compound derivatives against various cancer cell lines.

One notable study detailed the synthesis of 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones, which exhibited potent anticancer activity against human breast (MCF-7) and lung (A-549) cancer cell lines.[3] The mechanism of action for some of these derivatives involves the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[3][4] Inhibition of VEGFR-2 can disrupt tumor blood supply, leading to apoptosis and reduced tumor growth.[4]

Quantitative Anticancer Activity Data

| Compound Derivative | Cell Line | IC₅₀ (µM) | Reference |

| 1-benzyl-5-bromo-3-(2-(4-(p-fluorophenyl)thiazol-2-yl)hydrazono)indolin-2-one | MCF-7 | 7.17 ± 0.94 | [3] |

| 1-benzyl-5-bromo-3-(2-(4-(p-chlorophenyl)thiazol-2-yl)hydrazono)indolin-2-one | MCF-7 | 2.93 ± 0.47 | [3] |

VEGFR-2 Inhibition

| Compound Derivative | VEGFR-2 IC₅₀ (µM) | Reference |

| 1-benzyl-5-bromo-3-(2-(4-(p-fluorophenyl)thiazol-2-yl)hydrazono)indolin-2-one | 0.728 | [3] |

| 1-benzyl-5-bromo-3-(2-(4-(p-chlorophenyl)thiazol-2-yl)hydrazono)indolin-2-one | 0.503 | [3] |

Antimicrobial Activity

Derivatives of this compound have also shown promise as antimicrobial agents. Studies have reported the synthesis of indole-2-carboxamides exhibiting activity against pathogenic bacteria.

Experimental Protocol for Anticancer Evaluation (MTT Assay)

This protocol outlines a common method for assessing the in vitro cytotoxicity of compounds against cancer cell lines.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A-549) in 96-well plates at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the this compound derivative for a specified period (e.g., 24-72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Signaling Pathways and Experimental Workflows

The anticancer effects of this compound derivatives are often attributed to their interaction with key signaling pathways involved in cell proliferation and survival.

Caption: VEGFR-2 signaling pathway and its inhibition.

The diagram above illustrates a simplified representation of the VEGFR-2 signaling cascade. Upon binding of Vascular Endothelial Growth Factor (VEGF), VEGFR-2 dimerizes and autophosphorylates, activating downstream pathways such as the PLCγ, PI3K/AKT, and RAS/RAF/MEK/ERK pathways, which ultimately promote cell proliferation and survival.[5] Derivatives of this compound can inhibit this process by blocking the activity of VEGFR-2.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of 1-benzyl-5-bromo-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 1-benzyl-5-bromo-1H-indole. Due to the limited availability of publicly accessible, fully assigned raw spectral data for this specific compound, this guide presents a detailed prediction of the ¹H and ¹³C NMR spectra. These predictions are based on established NMR principles and comparative analysis with structurally related compounds, including 5-bromoindole, 1-benzylindole, and other substituted indole derivatives. This document also outlines detailed experimental protocols for acquiring high-quality NMR data for this class of compounds and includes visualizations to aid in understanding the experimental workflow and the structural-spectral correlations.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. The predictions are for spectra recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4 | ~ 7.70 | d | J ≈ 1.8 |

| H-6 | ~ 7.25 | dd | J ≈ 8.7, 1.8 |

| H-7 | ~ 7.20 | d | J ≈ 8.7 |

| H-2 | ~ 7.15 | d | J ≈ 3.1 |

| Benzyl-H (ortho) | ~ 7.10 | m | |

| Benzyl-H (meta, para) | ~ 7.30 | m | |

| H-3 | ~ 6.55 | d | J ≈ 3.1 |

| -CH₂- | ~ 5.30 | s |

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-7a | ~ 135.5 |

| C-3a | ~ 129.5 |

| C-2 | ~ 128.8 |

| Benzyl-C (ipso) | ~ 137.0 |

| Benzyl-C (ortho) | ~ 127.0 |

| Benzyl-C (meta) | ~ 129.0 |

| Benzyl-C (para) | ~ 128.0 |

| C-4 | ~ 124.0 |

| C-6 | ~ 122.0 |

| C-5 | ~ 114.0 |

| C-7 | ~ 110.0 |

| C-3 | ~ 102.0 |

| -CH₂- | ~ 50.0 |

Experimental Protocols

The following protocols provide a standardized methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR analysis and 20-50 mg for ¹³C NMR analysis.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The dissolution should be performed in a clean, dry vial.

-

Transfer: To ensure the removal of any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a 5 mm NMR tube.

-

Final Volume: Ensure the final volume in the NMR tube is adequate for the spectrometer, typically a height of 4-5 cm.

NMR Spectrometer Setup and Data Acquisition

-

Instrument: A 400 MHz or higher field NMR spectrometer is recommended for optimal signal dispersion and resolution.

-

Solvent: CDCl₃

-

Temperature: 298 K (25 °C)

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Processing: Apply a line broadening of 0.3 Hz before Fourier transformation.

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) to provide a spectrum with single lines for each carbon.

-

Spectral Width: 0-160 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more scans are typically required to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.

Visualizations

The following diagrams illustrate the experimental workflow for NMR analysis and the logical relationship between the molecular structure and its NMR spectral data.

Caption: Experimental workflow for NMR characterization.

Caption: Logical relationship between structure and NMR spectra.

An In-depth Technical Guide to the Spectroscopic Data of 1-benzyl-5-bromo-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Properties

1-benzyl-5-bromo-1H-indole is a halogenated indole derivative. The presence of the benzyl group at the N-1 position and the bromine atom at the C-5 position makes it a valuable intermediate for further functionalization in medicinal chemistry.

| Property | Value |

| CAS Number | 10075-51-1[1][2][3] |

| Molecular Formula | C₁₅H₁₂BrN[1][2] |

| Molecular Weight | 286.17 g/mol [2] |

| Appearance | White to off-white crystalline powder or solid[3] |

| Melting Point | 90.0 to 94.0 °C[3] |

| SMILES | BrC1=CC=C2C(C=CN2CC3=CC=CC=C3)=C1[2] |

| InChI Key | AQXJFUYUNHLBGU-UHFFFAOYSA-N[1][2] |

digraph "this compound" { graph [layout=neato, overlap=false, splines=true, size="7.6,5", ratio=fill]; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];// Atom nodes N1 [label="N", pos="0,0.85!", fontcolor="#202124"]; C2 [label="C", pos="-1.2,0.5!", fontcolor="#202124"]; C3 [label="C", pos="-1.2,-0.5!", fontcolor="#202124"]; C3a [label="C", pos="0,-1.2!", fontcolor="#202124"]; C4 [label="C", pos="1.2,-0.5!", fontcolor="#202124"]; C5 [label="C", pos="2.4,-1.2!", fontcolor="#202124"]; C6 [label="C", pos="2.4,0!", fontcolor="#202124"]; C7 [label="C", pos="1.2,0.5!", fontcolor="#202124"]; C7a [label="C", pos="0,0!", fontcolor="#202124"]; Br [label="Br", pos="3.6,-1.2!", fontcolor="#EA4335"];

C_benzyl_ methylene [label="CH2", pos="-0.5,2.2!", fontcolor="#202124"]; C_benzyl_1 [label="C", pos="-1.5,3.2!", fontcolor="#202124"]; C_benzyl_2 [label="C", pos="-1.2,4.5!", fontcolor="#202124"]; C_benzyl_3 [label="C", pos="-2.2,5.5!", fontcolor="#202124"]; C_benzyl_4 [label="C", pos="-3.5,5.2!", fontcolor="#202124"]; C_benzyl_5 [label="C", pos="-3.8,3.9!", fontcolor="#202124"]; C_benzyl_6 [label="C", pos="-2.8,2.9!", fontcolor="#202124"];

// Dummy nodes for double bonds d2 [label="", pos="-1.2,0!", shape=none, width=0]; d4 [label="", pos="0.6,-0.85!", shape=none, width=0]; d6 [label="", pos="1.8,-0.6!", shape=none, width=0]; d8 [label="", pos="1.8,0.25!", shape=none, width=0];

// Benzyl ring double bonds b1 [label="", pos="-1.35,3.85!", shape=none, width=0]; b3 [label="", pos="-1.7,5.0!", shape=none, width=0]; b5 [label="", pos="-2.85,5.35!", shape=none, width=0]; b7 [label="", pos="-3.65,4.55!", shape=none, width=0]; b9 [label="", pos="-3.3,3.4!", shape=none, width=0]; b11 [label="", pos="-2.15,3.05!", shape=none, width=0];

// Edges N1 -- C2; C2 -- d2 [style=invis]; d2 -- C3; C2 -- C3 [style=double, color="#5F6368"]; C3 -- C3a; C3a -- C4; C4 -- d4 [style=invis]; d4 -- C7a; C4 -- C7a [style=double, color="#5F6368"]; C4 -- C5; C5 -- d6 [style=invis]; d6 -- C6; C5 -- C6 [style=double, color="#5F6368"]; C6 -- d8 [style=invis]; d8 -- C7; C6 -- C7 [style=double, color="#5F6368"]; C7 -- C7a; C7a -- N1; C5 -- Br;

N1 -- C_benzyl_methylene; C_benzyl_methylene -- C_benzyl_1;

C_benzyl_1 -- b1 [style=invis]; b1 -- C_benzyl_2; C_benzyl_1 -- C_benzyl_2 [style=double, color="#5F6368"];

C_benzyl_2 -- b3 [style=invis]; b3 -- C_benzyl_3; C_benzyl_2 -- C_benzyl_3;

C_benzyl_3 -- b5 [style=invis]; b5 -- C_benzyl_4; C_benzyl_3 -- C_benzyl_4 [style=double, color="#5F6368"];

C_benzyl_4 -- b7 [style=invis]; b7 -- C_benzyl_5; C_benzyl_4 -- C_benzyl_5;

C_benzyl_5 -- b9 [style=invis]; b9 -- C_benzyl_6; C_benzyl_5 -- C_benzyl_6 [style=double, color="#5F6368"];

C_benzyl_6 -- b11 [style=invis]; b11 -- C_benzyl_1; C_benzyl_6 -- C_benzyl_1;

}

Caption: Chemical structure of this compound.

Spectroscopic Data

Mass Spectrometry (MS)

Table 1: Predicted Mass Spectrometry Data

| Adduct | Predicted m/z |

| [M+H]⁺ | 286.02260 |

| [M+Na]⁺ | 308.00454 |

| [M-H]⁻ | 284.00804 |

| [M]⁺ | 285.01477 |

Data sourced from PubChem predictions.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimentally determined ¹H and ¹³C NMR data for this compound are not available in the surveyed literature. As a reference, the experimental data for the precursor, 5-bromoindole, is provided below. For this compound, one would expect to see the signals corresponding to the 5-bromoindole core, with the absence of the N-H proton signal, and the appearance of signals for the benzyl group (a singlet for the methylene protons around 5.3-5.5 ppm and multiplets for the aromatic protons of the benzyl ring between 7.0-7.4 ppm).

Table 2: ¹H NMR Spectroscopic Data for 5-Bromoindole

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~8.10 | br s | N-H |

| ~7.76 | d | H-4 |

| ~7.27 | d | H-7 |

| ~7.21 | dd | H-6 |

| ~7.19 | t | H-2 |

| ~6.47 | t | H-3 |

Solvent: CDCl₃, Reference: TMS (0 ppm).[5]

Table 3: ¹³C NMR Spectroscopic Data for 5-Bromoindole

| Chemical Shift (δ) ppm | Assignment |

| 134.7 | C-7a |

| 129.9 | C-3a |

| 125.3 | C-2 |

| 124.8 | C-6 |

| 121.8 | C-4 |

| 113.0 | C-5 |

| 112.5 | C-7 |

| 102.3 | C-3 |

Solvent: CDCl₃.[5]

Infrared (IR) Spectroscopy

An experimental IR spectrum for this compound is not available. The spectrum is expected to show characteristic C-H stretching vibrations for the aromatic rings and the methylene group, as well as C=C stretching bands for the aromatic systems. The characteristic N-H stretching band of the 5-bromoindole precursor (typically around 3400 cm⁻¹) would be absent.

Table 4: Key IR Absorptions for 5-Bromoindole (for reference)

| Wavenumber (cm⁻¹) | Assignment |

| ~3410 | N-H stretch |

| 3100-3000 | Aromatic C-H stretch |

| ~1450 | Aromatic C=C stretch |

| ~780 | C-H out-of-plane bend |

Data is characteristic for this class of compounds.

Experimental Protocols

Synthesis of this compound

The following protocol describes a general method for the N-benzylation of 5-bromoindole.

Caption: Experimental workflow for the synthesis of this compound.

Materials and Reagents:

-

5-Bromoindole

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Benzyl bromide

-

Ethyl acetate

-

Hexanes

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 5-bromoindole (1.0 equivalent) and anhydrous DMF. Stir until the solid is fully dissolved.[6]

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 equivalents) in portions. Allow the mixture to stir at 0 °C for 30-60 minutes.[6]

-

Alkylation: Slowly add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress by thin-layer chromatography (TLC).[6]

-

Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with water and then brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.[6]

General Protocol for Spectroscopic Data Acquisition

The following are generalized methodologies for acquiring the spectroscopic data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):

-

Sample Preparation: Weigh approximately 5-20 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR. Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Filter the solution into a clean, dry 5 mm NMR tube.[5]

-

Data Acquisition: Acquire spectra on a 400 MHz or higher spectrometer. For ¹H NMR, use a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, use a proton-decoupled pulse sequence and acquire a larger number of scans due to the low natural abundance of ¹³C.[7]

Infrared (IR) Spectroscopy:

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto a clean ATR crystal. Apply firm pressure to ensure good contact.

-

Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum, typically by co-adding 16 to 32 scans to improve the signal-to-noise ratio. The background spectrum is automatically subtracted.[5]

Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) source for high-resolution mass spectrometry (HRMS). Acquire the spectrum in both positive and negative ion modes to observe different adducts.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | 10075-51-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. PubChemLite - this compound (C15H12BrN) [pubchemlite.lcsb.uni.lu]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Purity and Appearance of 1-benzyl-5-bromo-1H-indole Solid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-benzyl-5-bromo-1H-indole, a key intermediate in pharmaceutical and materials science research. This document outlines its typical appearance, purity specifications, and detailed experimental protocols for its synthesis, purification, and characterization.

Physicochemical Properties and Purity

This compound is a synthetic derivative of indole. In its solid form, it is typically a white to almost white crystalline powder.[1] The compound is valued in organic synthesis for the strategic placement of the bromo and benzyl groups, which allow for a variety of subsequent chemical modifications.

Quantitative Data Summary

The following table summarizes the key quantitative data for solid this compound, compiled from various commercial and literature sources.

| Parameter | Typical Value | Analytical Method |

| Purity | ≥98.0% | Gas Chromatography (GC) |

| Melting Point | 90-94 °C | Capillary Melting Point Apparatus |

| Molecular Formula | C₁₅H₁₂BrN | - |

| Molecular Weight | 286.17 g/mol | Mass Spectrometry |

Experimental Protocols

The following sections detail the experimental procedures for the synthesis, purification, and analytical characterization of this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves the N-alkylation of 5-bromoindole with benzyl bromide.

Materials:

-

5-bromoindole

-

Benzyl bromide

-

Potassium hydroxide (KOH) or Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Dichloromethane

-

Water

Procedure:

-

Dissolve 5-bromoindole (1 equivalent) in freshly distilled DMF or DMSO in a round-bottom flask under a nitrogen atmosphere.

-

Add powdered potassium hydroxide (1.2 equivalents) or anhydrous potassium carbonate to the solution and stir at room temperature.

-

After the base has dissolved, add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.

-

Stir the mixture overnight at room temperature.

-

Pour the reaction mixture into water and stir for 30 minutes.

-

Extract the aqueous mixture with dichloromethane.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by recrystallization or column chromatography.

Recrystallization Protocol:

-

Dissolve the crude product in a minimal amount of a hot solvent, such as ethanol or a mixture of n-hexane and ethyl acetate.

-

Allow the solution to cool slowly to room temperature to induce crystallization.

-

Further cool the mixture in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Column Chromatography Protocol:

-

Prepare a silica gel column using a suitable eluent system, such as a mixture of ethyl acetate and petroleum ether.

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra should be recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher) using a deuterated solvent such as chloroform-d (CDCl₃) or DMSO-d₆. The chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane - TMS).

Infrared (IR) Spectroscopy:

-

IR spectra can be obtained using a Fourier-transform infrared (FTIR) spectrometer. The solid sample can be analyzed directly using an attenuated total reflectance (ATR) accessory or as a potassium bromide (KBr) pellet. The spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Mass Spectrometry (MS):

-

Mass spectra are used to confirm the molecular weight of the compound. The presence of bromine will result in a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Gas Chromatography (GC):

-

GC analysis is commonly used to determine the purity of the compound. A capillary column with a non-polar or medium-polarity stationary phase is suitable. The oven temperature is programmed to ramp up to ensure the elution of the compound. A flame ionization detector (FID) is typically used for detection.

Visualized Workflow

The following diagram illustrates the general workflow for the synthesis, purification, and analysis of this compound.

Caption: Workflow for the synthesis and characterization of this compound.

References

An In-depth Technical Guide on the Solubility of 1-benzyl-5-bromo-1H-indole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-benzyl-5-bromo-1H-indole, a substituted indole derivative of significant interest in medicinal chemistry and drug discovery. Due to the limited availability of direct quantitative solubility data for this specific compound in public literature, this document focuses on providing a robust estimation of its solubility based on the known solubility of structurally similar compounds: indole and 5-bromoindole. Furthermore, this guide details standardized experimental protocols for the precise determination of solubility and presents a logical workflow to guide experimental design.

Estimated Solubility Profile

The solubility of a compound is a critical physicochemical property that dictates its behavior in various experimental and physiological environments, influencing factors such as reaction kinetics, bioavailability, and formulation. Based on the general principle of "like dissolves like," the solubility of this compound is expected to be low in polar protic solvents like water and higher in organic solvents. The presence of the non-polar benzyl group and the bromine atom is likely to enhance its solubility in less polar organic solvents compared to its parent indole.

The following table summarizes the available solubility data for indole and 5-bromoindole, which serves as a valuable reference for estimating the solubility of this compound.

| Compound | Solvent | Temperature (°C) | Solubility | Data Type |

| Indole | Water | 20 | 0.19 g/100 mL | Quantitative |

| Hot Water | - | Soluble | Qualitative | |

| Ethanol | Room Temperature | Readily Soluble | Qualitative | |

| Diethyl Ether | Room Temperature | Readily Soluble | Qualitative | |

| Benzene | Room Temperature | Readily Soluble | Qualitative | |

| Chloroform | Room Temperature | Soluble | Qualitative | |

| Ethyl Acetate | Room Temperature | Soluble | Qualitative | |

| 5-Bromoindole | Water | Not Specified | 126 mg/L (calculated) | Quantitative |

| Ethanol | Not Specified | Soluble | Qualitative | |

| Ether | Not Specified | Soluble | Qualitative | |

| Chloroform | Not Specified | Soluble | Qualitative | |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 100 mg/mL | Quantitative | |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Not Specified | ≥ 2.5 mg/mL | Quantitative | |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | Not Specified | ≥ 2.5 mg/mL | Quantitative | |

| 10% DMSO, 90% Corn Oil | Not Specified | ≥ 2.5 mg/mL | Quantitative |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for research and drug development. The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[1]

Shake-Flask Method for Equilibrium Solubility Determination

This method measures the thermodynamic solubility of a compound, representing the saturation concentration of the solute in a solvent at equilibrium.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Constant temperature shaker or orbital incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a vial or flask. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of supersaturation.

-

Equilibration: Seal the vials tightly and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium. The equilibration time should be determined experimentally by taking measurements at different time points until the concentration of the dissolved compound remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any remaining solid particles. This step is critical to prevent artificially high solubility readings.

-

Quantification: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the concentration of this compound in the diluted sample using a validated HPLC method or another suitable analytical technique.

-

Calculation: Calculate the solubility of the compound in the chosen solvent, typically expressed in mg/mL or mol/L, by back-calculating from the measured concentration of the diluted sample.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an organic compound using the shake-flask method.

Caption: Workflow for Solubility Determination.

References

Molecular weight and formula of 1-benzyl-5-bromo-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-benzyl-5-bromo-1H-indole, a key intermediate in the synthesis of bioactive molecules. This document details its chemical properties, a general synthesis protocol, and its application in the development of novel therapeutics, particularly in oncology.

Core Data Presentation

The fundamental chemical properties of this compound are summarized below.

| Property | Value |

| Chemical Formula | C₁₅H₁₂BrN[1] |

| Molecular Weight | 286.17 g/mol [1] |

| CAS Number | 10075-51-1[1] |

| Appearance | White to off-white solid |

| Synonyms | 1-Benzyl-5-bromoindole, N-benzyl-5-bromoindole[2] |

Experimental Protocols

Synthesis of this compound

A general method for the N-benzylation of an indole scaffold can be adapted for the synthesis of this compound. This procedure is based on the reaction of the parent indole with benzyl bromide.

Materials:

-

5-bromo-1H-indole

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

Dimethylformamide (DMF)

-

Deionized water

-

Ethyl acetate

-

Brine

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

To a solution of 5-bromo-1H-indole (1 equivalent) in dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃) (1.5 equivalents).

-

Stir the mixture at room temperature for 20 minutes.

-

Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature for 6-12 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

In Vitro Anticancer Activity Assay (MTT Assay)

Derivatives of this compound have been evaluated for their anticancer properties.[3][4] The following is a general protocol for assessing cytotoxicity using the MTT assay on a cancer cell line (e.g., MDA-MB-231).[5]

Materials:

-

Human cancer cell line (e.g., MDA-MB-231)[5]

-

Normal human cell line (e.g., MCF-10A) for assessing cytotoxicity[5]

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Synthesized this compound derivatives

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Phosphate-buffered saline (PBS)

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Prepare stock solutions of the test compounds in DMSO and dilute to various concentrations (e.g., 6.5 µM, 12.5 µM, 25 µM, and 50 µM) with the growth medium.[5]

-

Replace the medium in the wells with the medium containing the test compounds and incubate for 48 hours.

-

After incubation, add MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and the IC₅₀ value for each compound.

Signaling Pathway and Mechanism of Action

Derivatives of this compound have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.[3][4] Inhibition of the VEGFR-2 signaling pathway is a well-established strategy in cancer therapy.

Caption: VEGFR-2 signaling pathway and its inhibition.

The diagram illustrates that the binding of Vascular Endothelial Growth Factor (VEGF) to its receptor (VEGFR-2) triggers a signaling cascade that promotes angiogenesis. Derivatives of this compound act as inhibitors, blocking this pathway and thereby preventing the formation of new blood vessels that tumors need to grow.

References

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. In vitro and in silico analysis of synthesized N -benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02194D [pubs.rsc.org]

An In-depth Technical Guide to the Synthesis of 1-benzyl-5-bromo-1H-indole

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 1-benzyl-5-bromo-1H-indole, a valuable intermediate in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and workflow visualizations.

Introduction

This compound is a key building block in the synthesis of a variety of biologically active molecules. The indole scaffold is a privileged structure in numerous pharmaceutical agents, and the presence of a bromine atom at the 5-position allows for further functionalization through cross-coupling reactions. The N-benzyl group can also play a crucial role in modulating the pharmacological properties of the final compound. This guide will focus on two principal and effective methods for its synthesis: the direct N-benzylation of 5-bromoindole and a one-pot Fischer indole synthesis.

Synthetic Pathways

Two primary synthetic strategies are detailed below, each offering distinct advantages in terms of starting material availability, reaction efficiency, and scalability.

Route 1: N-Benzylation of 5-Bromoindole

This is a straightforward and widely used method that begins with commercially available 5-bromoindole. The reaction involves the deprotonation of the indole nitrogen followed by nucleophilic substitution with benzyl bromide.[1]

Route 2: One-Pot Fischer Indole Synthesis and N-Alkylation

A more convergent approach is the one-pot, three-component Fischer indole synthesis followed by N-alkylation.[2] This method constructs the indole ring and introduces the benzyl group in a single, efficient sequence, starting from (4-bromophenyl)hydrazine, a suitable ketone, and benzyl bromide.[2][3]

Data Presentation

The following tables summarize the quantitative data associated with the described synthetic routes.

Table 1: Quantitative Data for N-Benzylation of 5-Bromoindole

| Parameter | Value | Reference |

| Starting Material | 5-Bromoindole | [1] |

| Reagents | Benzyl bromide, Sodium Hydride (NaH) or Potassium Hydroxide (KOH) | [1][4] |

| Solvent | Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) | [1][4] |

| Reaction Temperature | 0 °C to room temperature | [1] |

| Reaction Time | 2-12 hours | [1] |

| Yield | 85-97% | [4] |

Table 2: Quantitative Data for One-Pot Fischer Indole Synthesis and N-Alkylation

| Parameter | Value | Reference |

| Starting Materials | (4-bromophenyl)hydrazine hydrochloride, Ketone (e.g., butanone), Benzyl bromide | [2][5] |

| Reagents | Sodium Hydride (NaH) | [2] |

| Solvent | Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF) | [2] |

| Reaction Conditions | Microwave irradiation (150 °C), then conventional heating (80 °C) | [2] |

| Reaction Time | Under 30 minutes | [2] |

| Yield | Generally high | [2] |

Experimental Protocols

Protocol 1: N-Benzylation of 5-Bromoindole

This protocol is adapted from established procedures for the N-alkylation of indoles.[1][4]

Materials:

-

5-Bromoindole

-

Benzyl bromide

-

Sodium hydride (60% dispersion in mineral oil) or Potassium hydroxide pellets

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromoindole (1.0 eq) and anhydrous DMF. Stir the mixture until the 5-bromoindole is fully dissolved.[1]

-

Cool the solution to 0 °C in an ice bath.[1]

-

Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30-60 minutes.[1]

-

Slowly add benzyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C.[1]

-

Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).[1]

-

Once the reaction is complete, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[1]

-

Dilute the mixture with water and transfer it to a separatory funnel.

-

Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[5]

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford pure this compound.[1]

Protocol 2: One-Pot Fischer Indole Synthesis and N-Alkylation

This protocol is based on a rapid, one-pot, three-component synthesis of 1,2,3-trisubstituted indoles.[2]

Materials:

-

(4-bromophenyl)hydrazine hydrochloride

-

A suitable ketone (e.g., butanone to yield 1-benzyl-5-bromo-2,3-dimethyl-1H-indole)

-

Benzyl bromide

-

Sodium hydride (60% dispersion in mineral oil)

-

Tetrahydrofuran (THF)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

To a thick-walled microwave tube, add a stirred suspension of (4-bromophenyl)hydrazine hydrochloride (1.0 eq) in THF.[2]

-

Add the ketone (1.05 eq) to the suspension.[2]

-

Cap the tube with a septum and heat to 150 °C using microwave irradiation for 10 minutes.[2]

-

After cooling to room temperature, cautiously add sodium hydride (4.0 eq) in small portions to the stirred reaction mixture, followed by the addition of DMF.[2]

-

Recap the tube and heat the mixture to 80 °C using an oil bath.[2]

-

After 5 minutes, add benzyl bromide (1.05 eq).[2]

-

Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.

-

Carefully quench the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography to yield the desired this compound derivative.[2]

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the synthesis of this compound.

Caption: Workflow for N-benzylation of 5-bromoindole.

Caption: One-pot Fischer indole synthesis workflow.

References

- 1. benchchem.com [benchchem.com]

- 2. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reaction with 1-benzyl-5-bromo-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon (C-C) bonds, pivotal in modern organic synthesis.[1] Its high functional group tolerance and mild reaction conditions have made it an indispensable tool in medicinal chemistry and materials science for the synthesis of complex molecules, including the functionalization of heterocyclic scaffolds like indole.[1][2] The indole nucleus is a privileged structure present in numerous natural products and pharmaceuticals.[1] Strategic functionalization at the 5-position of the indole ring through Suzuki-Miyaura coupling allows for the introduction of diverse aryl and heteroaryl substituents, which can significantly modulate the biological activity of the parent molecule.[1]

This document provides detailed application notes and protocols for the Suzuki coupling of 1-benzyl-5-bromo-1H-indole with various boronic acids and their derivatives. The N-benzyl protecting group on the indole nitrogen prevents potential side reactions that can occur with the acidic N-H proton, often leading to cleaner reactions and higher yields compared to unprotected indoles.[3]

Reaction Principle

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed cross-coupling between an organoboron compound (e.g., a boronic acid or boronic ester) and an organic halide or triflate.[1][2] The catalytic cycle, as illustrated below, involves three fundamental steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[1][2] A base is essential to facilitate the transmetalation step.[3] The judicious selection of the palladium catalyst, ligand, base, and solvent system is critical for the success of the reaction, influencing the reaction rate, yield, and purity of the desired product.[1]

Data Presentation: Reaction Conditions and Yields

The following table summarizes various reported conditions for the Suzuki-Miyaura coupling of 5-bromoindoles and related N-substituted heteroaryl bromides with different boronic acids, providing a comparative overview of catalysts, bases, solvents, and corresponding yields. These conditions can serve as a strong starting point for the optimization of the Suzuki coupling of this compound.

| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Substrate | Boronic Acid/Ester | Yield (%) | Reference |

| Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | 2 | 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | 95 | [4][5] |

| Pd(PPh₃)₄ | Cs₂CO₃ | Ethanol | 100 (Microwave) | 0.5-0.67 | 5-bromoindole | Arylboronic acid | High | [1] |

| Pd(OAc)₂ / SPhos | K₂CO₃ | Water:Acetonitrile (4:1) | 37 | 18 | 5-bromoindole | Arylboronic acid | Not specified | [1] |

| Pd(PPh₃)₄ | Na₂CO₃ | Water | 120 (Microwave) | 1 | 5,7-dibromoindole | Phenylboronic acid | up to 91 | [6] |

| Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O (1:1) | 90 | Not specified | Bromo-indazole derivative | Substituted boronic acid esters | High | [7] |

| Pd(OAc)₂ | Na₂CO₃ | Water/Acetone | 35 | 0.5-1 | 4-bromotoluene | Phenylboronic acid | Quantitative | |

| CataXCium A Pd G3 | K₃PO₄ | 2-MeTHF/H₂O (10:1) | 90 | 16 | ortho-bromoaniline derivative | Benzyl boronic ester | 91 |

Experimental Protocols

Below are detailed protocols for the Suzuki coupling reaction of this compound, adapted from established procedures for similar substrates.[1][8]

Protocol 1: General Procedure using Pd(dppf)Cl₂

Materials:

-

This compound (1.0 equiv)

-

Aryl- or heteroarylboronic acid (1.2 - 1.5 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.02 - 0.05 equiv)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equiv)

-

Anhydrous 1,4-dioxane or dimethoxyethane (DME)

-

Water (degassed)

-

Reaction vessel (e.g., Schlenk tube or microwave vial) with a stir bar

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a reaction vessel, add this compound (1.0 equiv), the corresponding boronic acid (1.2 - 1.5 equiv), base (K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 equiv), and Pd(dppf)Cl₂ (0.02 - 0.05 equiv).

-

Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an inert atmosphere.

-

Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1 or DME/water 4:1) via syringe to achieve a suitable concentration (e.g., 0.1 M).

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-18 hours).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄) and filter.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 1-benzyl-5-aryl-1H-indole.

Protocol 2: Microwave-Assisted Suzuki Coupling

Materials:

-

This compound (1.0 equiv)

-

Aryl- or heteroarylboronic acid (1.3 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 - 0.07 equiv)

-

Cesium carbonate (Cs₂CO₃) (2.0 equiv)

-

Ethanol or 1,4-Dioxane

-

Microwave reaction vial with a stir bar

-

Microwave reactor

Procedure:

-

To a microwave reaction vial, add this compound (1.0 equiv), the arylboronic acid (1.3 equiv), Pd(PPh₃)₄ (0.05 - 0.07 equiv), and Cs₂CO₃ (2.0 equiv).

-

Add the solvent (e.g., ethanol) to the vial.

-

Seal the vial and place it in the microwave reactor.

-

Heat the reaction mixture to 100-120 °C for 20-40 minutes with stirring.[1][6]

-

After the reaction is complete, cool the vial to room temperature.

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Experimental Workflow

The following diagram outlines the general experimental workflow for the Suzuki coupling of this compound.

Troubleshooting and Optimization

-

Low Yield or Failed Reaction: If the reaction results in a low yield or fails, consider screening different palladium catalysts, bases, and solvent systems.[3] For challenging couplings, modern Buchwald-type ligands (e.g., SPhos, XPhos) paired with a palladium source like Pd(OAc)₂ can be highly effective.[3]

-

Debromination: Although the N-benzyl group mitigates this risk, debromination of the starting material can still occur. Ensure the use of high-purity, anhydrous solvents to avoid potential hydride sources.[3]

-

Homocoupling of Boronic Acid: This side reaction can be minimized by thoroughly degassing all solvents and the reaction mixture to remove oxygen.[3]

-

Protodeboronation: The replacement of the boronic acid group with a hydrogen atom can be an issue. Using high-quality, fresh boronic acid or a corresponding boronic ester (e.g., a pinacol ester) can suppress this side reaction.[3]

By following these protocols and considering the optimization strategies, researchers can effectively utilize the Suzuki-Miyaura coupling for the synthesis of a diverse range of 5-substituted 1-benzyl-1H-indole derivatives for applications in drug discovery and materials science.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

Application Notes and Protocols: 1-Benzyl-5-bromo-1H-indole as a Versatile Synthetic Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-5-bromo-1H-indole is a key heterocyclic intermediate that serves as a versatile scaffold in medicinal chemistry and materials science. The indole nucleus is a privileged structure found in a multitude of biologically active compounds. The presence of a benzyl group at the N1-position enhances lipophilicity and can provide beneficial steric and electronic properties for ligand-receptor interactions. Furthermore, the bromine atom at the C5-position acts as a crucial handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions. This allows for the synthesis of a wide array of functionalized indole derivatives with potential therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents.

These application notes provide detailed protocols for the derivatization of this compound and its utility in the synthesis of bioactive molecules, particularly inhibitors of key signaling pathways implicated in cancer.

Chemical Properties and Handling

| Property | Value |

| Molecular Formula | C₁₅H₁₂BrN |

| Molecular Weight | 286.17 g/mol |

| Appearance | White to off-white solid |

| CAS Number | 10075-51-1 |

Storage and Handling: Store in a cool, dry, and well-ventilated area. Keep the container tightly closed. Incompatible with strong oxidizing agents. Handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Synthetic Applications and Protocols

The utility of this compound as a building block is primarily demonstrated through palladium-catalyzed cross-coupling reactions at the C5-position. These reactions, including Suzuki, Sonogashira, and Heck couplings, enable the formation of new carbon-carbon bonds, leading to a diverse range of substituted indoles.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 1-Benzyl-5-aryl-1H-indoles

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between the indole scaffold and various aryl or heteroaryl groups.

Experimental Protocol:

-

Reaction Setup: To a flame-dried round-bottom flask or microwave vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 equiv.) or cesium carbonate (Cs₂CO₃, 2.0 equiv.).

-

Catalyst and Ligand Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03-0.07 equiv.) or palladium(II) acetate (Pd(OAc)₂) with a suitable ligand like SPhos.

-

Solvent Addition: Add a degassed solvent system. Common solvents include a mixture of 1,4-dioxane and water, or ethanol.

-

Reaction Conditions: Seal the vessel and heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen). For conventional heating, temperatures may range from 80-100°C. For microwave-assisted synthesis, heating at 100-140°C for a shorter duration is typical.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 1-benzyl-5-aryl-1H-indole.

| Entry | Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time | Yield (%) |

| 1 | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | 2 h | ~95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | H₂O:Acetonitrile (4:1) | 37 | 18 h | High |

| 3 | Thiophene-2-boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | 2 h | Good |

Protocol 2: Sonogashira Coupling for the Synthesis of 1-Benzyl-5-alkynyl-1H-indoles

The Sonogashira coupling enables the introduction of alkyne moieties, which are valuable for further synthetic transformations or as components of bioactive molecules.

Experimental Protocol:

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 equiv.), and a copper(I) co-catalyst like copper(I) iodide (CuI, 0.05 equiv.).

-

Solvent and Base Addition: Add an anhydrous and degassed solvent, typically tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), followed by an amine base like triethylamine (Et₃N, 2.0 equiv.).

-

Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise to the reaction mixture.

-

Reaction Conditions: Stir the reaction at room temperature or heat to 80°C, depending on the reactivity of the alkyne.

-

Monitoring: Follow the reaction progress using TLC or LC-MS.

-

Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography to obtain the 1-benzyl-5-alkynyl-1H-indole.

| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time | Yield (%) |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 4-6 h | 93 |

| 2 | Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 12-24 h | ~85 |

| 3 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | Reflux | N/A | High |

Protocol 3: Heck Reaction for the Synthesis of 1-Benzyl-5-vinyl-1H-indoles

The Heck reaction is utilized to introduce vinyl groups at the C5-position, providing a pathway to various functionalized olefins.

Experimental Protocol:

-

Reaction Setup: In a microwave vial, combine this compound (1.0 equiv.), the alkene (e.g., styrene or an acrylate, 1.5 equiv.), a palladium source such as sodium tetrachloropalladate(II) (Na₂PdCl₄, 0.05 equiv.) or palladium(II) acetate (Pd(OAc)₂), a ligand (e.g., SPhos or P(o-tol)₃), and a base (e.g., sodium carbonate, Na₂CO₃, or triethylamine, Et₃N).

-

Solvent Addition: Add a suitable solvent system, such as a mixture of acetonitrile and water or DMF.

-

Reaction Conditions: Seal the vial and heat the mixture in a microwave reactor to a temperature of 100-150°C for a short duration (e.g., 15-30 minutes). Conventional heating at 80-110°C for several hours is also effective.

-

Monitoring: Monitor the reaction by TLC or LC-MS.

-

Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.

-

Purification: Wash the filtrate with water and brine, dry the organic layer over an anhydrous salt, and concentrate. Purify the crude product via column chromatography to isolate the 1-benzyl-5-vinyl-1H-indole derivative.

| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time | Yield (%) |

| 1 | Styrene | Na₂PdCl₄ (5) | SPhos (15) | Na₂CO₃ (4) | MeCN/H₂O (1:1) | 150 (MW) | 15 min | >95 |

| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (1.5) | DMF | 100 | 20 h | ~97 |

| 3 | Methyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | K₂CO₃ (2) | DMF | 110 | 12 h | High |

Application in the Synthesis of Bioactive Molecules

This compound is a valuable precursor for the synthesis of compounds targeting key biological pathways, particularly in cancer therapy. The following sections highlight its application in the development of EGFR and VEGFR-2 inhibitors.

Inhibition of EGFR and VEGFR-2 Signaling in Cancer

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are receptor tyrosine kinases that play pivotal roles in cancer cell proliferation, survival, and angiogenesis.[1][2] The development of small molecule inhibitors of these kinases is a major focus in oncology drug discovery. Derivatives of 5-bromoindole have shown significant promise as potent inhibitors of these targets.[1][2]

EGFR signaling is initiated by the binding of ligands such as EGF, leading to receptor dimerization, autophosphorylation, and the activation of downstream pathways including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which promote cell proliferation and survival.

Caption: EGFR signaling pathway and inhibition by indole derivatives.

VEGF binding to VEGFR-2 on endothelial cells triggers receptor dimerization and autophosphorylation, activating downstream signaling cascades such as the PLCγ-PKC-MAPK and PI3K-Akt pathways. These pathways are crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.

References

Application Notes and Protocols: Synthesis of Bioactive Molecules from 1-Benzyl-5-bromo-1H-indole

Introduction